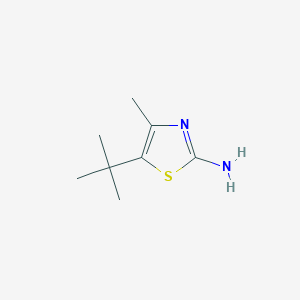

5-tert-Butyl-4-methyl-thiazol-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-4-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c1-5-6(8(2,3)4)11-7(9)10-5/h1-4H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCDNODZFXIBEJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360128 |

Source

|

| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45865-42-7 |

Source

|

| Record name | 5-tert-Butyl-4-methyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-tert-Butyl-4-methyl-thiazol-2-ylamine mechanism of action

An In-depth Technical Guide on the Potential Mechanism of Action of 5-tert-Butyl-4-methyl-thiazol-2-ylamine and Related Thiazole Derivatives

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action for this compound. This guide provides an in-depth overview of the known and potential mechanisms of action for structurally related thiazole-containing compounds, which may serve as a predictive framework for the biological activity of this compound.

Introduction to 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These compounds are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The specific compound, this compound, is noted for its use in creating compounds with high biological activity, particularly in the design of kinase inhibitors.[3] The biological activity of thiazole derivatives is heavily influenced by the nature and position of their substituents.

Potential Mechanisms of Action

Based on the activities of structurally similar compounds, this compound could potentially exert its effects through several mechanisms, including kinase inhibition, antibacterial activity, neuroprotection, and antioxidant effects.

Kinase Inhibition

The thiazole ring is a common feature in many kinase inhibitors. Certain 2-aminothiazole derivatives have been shown to inhibit Aurora kinases, which are crucial for mitotic regulation and are often overexpressed in cancers.[1] The mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream targets and leading to cell cycle arrest and apoptosis.

Signaling Pathway: Aurora Kinase Inhibition

Caption: Hypothetical inhibition of Aurora Kinase by a thiazole derivative.

Antibacterial Activity

Phenylthiazole derivatives containing a tert-butyl group have demonstrated significant antibacterial activity, particularly against multidrug-resistant strains like MRSA.[4] These compounds can disrupt mature bacterial biofilms and exhibit rapid bactericidal activity.[4] While the exact molecular target is often not fully elucidated, potential mechanisms include inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.

Quantitative Data: Antibacterial Activity of Phenylthiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Phenylthiazole Derivative 19 | MRSA USA300 | 1.17 | Not Reported | [4] |

| Phenylthiazole Derivative 23 | MRSA USA300 | 1.56 | Not Reported | [4] |

| Phenylthiazole Derivative 26 | MRSA USA300 | Not Reported | Not Reported | [4] |

| Vancomycin | MRSA USA300 | 1.56 | Not Reported | [4] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Neuroprotective Effects

Certain 4-methylthiazol-2-amine analogs have shown neuroprotective properties against glutamate-induced cytotoxicity.[5] The proposed mechanism involves the modulation of the PI3K/Akt/mTOR signaling pathway and the regulation of reactive oxygen species (ROS) scavenging systems.[5] Activation of this pathway promotes cell survival and inhibits apoptosis.

Signaling Pathway: PI3K/Akt/mTOR Pathway in Neuroprotection

Caption: PI3K/Akt/mTOR signaling pathway in neuroprotection.

Antioxidant Activity

Derivatives of 2-amino-4-methylthiazole have been synthesized and evaluated for their antioxidant activity.[5] These compounds have shown the ability to effectively scavenge free radicals such as DPPH, hydroxyl, nitric oxide, and superoxide in experimental models.[5][6] The mechanism of action is likely through the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it.

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for a DPPH radical scavenging assay.

Experimental Protocols

The following are examples of experimental protocols used to assess the biological activities of thiazole derivatives, which could be adapted for studying this compound.

Aurora Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of a compound against Aurora kinases.

-

Methodology: A common method is a radiometric filter-binding assay using purified recombinant Aurora kinase.

-

Prepare a reaction mixture containing the kinase, a peptide substrate (e.g., Kemptide), and [γ-³²P]ATP in a suitable buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the enzyme.

-

Incubate the mixture at 30°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

-

Methodology: Broth microdilution method.

-

Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., MRSA).

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth.

-

Neuroprotection Assay (MTT Assay)

-

Objective: To assess the protective effect of a compound against glutamate-induced cytotoxicity in neuronal cells.

-

Methodology:

-

Culture cortical neurons in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration.

-

Induce cytotoxicity by exposing the cells to a toxic concentration of glutamate.

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 3. 5-(tert-Butyl)-4-methylthiazol-2-amine [myskinrecipes.com]

- 4. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Butyl-4-methylthiazol-2-amine| [benchchem.com]

- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of 5-tert-Butyl-4-methyl-thiazol-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an overview of the potential biological activities of 5-tert-Butyl-4-methyl-thiazol-2-ylamine, a substituted 2-aminothiazole. Direct biological screening data for this specific compound is limited in publicly available literature. Therefore, this document summarizes the reported biological activities of structurally related 2-aminothiazole derivatives to provide a predictive framework and guide for future research and drug development efforts. The 2-aminothiazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of activities including anticancer, antimicrobial, and antioxidant properties.[1][2] This guide presents key quantitative data, detailed experimental methodologies for relevant assays, and visual representations of screening workflows and potential signaling pathways.

Introduction

The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of various substituents, such as the tert-butyl and methyl groups in this compound, can significantly influence the compound's physicochemical properties and its interactions with biological targets. This guide explores the potential therapeutic applications of this compound by examining the biological activities of its close structural analogs.

Predicted Biological Activities and Screening Data

Based on the structure-activity relationships of related 2-aminothiazole derivatives, this compound is predicted to exhibit anticancer, antimicrobial, and antioxidant activities. The following sections summarize the quantitative data from studies on analogous compounds.

Anticancer Activity

Derivatives of 2-aminothiazole have demonstrated significant antiproliferative effects against various cancer cell lines.[3] The presence of a bulky hydrophobic group, such as a tert-butyl group, can enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.

Table 1: Anticancer Activity of Structurally Related 2-Aminothiazole Derivatives

| Compound/Derivative Class | Cell Line | Assay Type | IC50 (µM) | Reference |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | HeLa | Antiproliferative | 1.6 ± 0.8 | [3][4] |

| A549 | Antiproliferative | - | [3] | |

| MCF-7 | Antiproliferative | - | [3] | |

| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (leukemia) | Antiproliferative | 16.3 | [3] |

| MDA-MB-231 | Antiproliferative | Inactive | [3] | |

| MCF-7 | Antiproliferative | 20.2 | [3] | |

| HT-29 | Antiproliferative | 21.6 | [3] | |

| 5-ylidene-4-aminothiazol-2(5H)-one derivatives | Various (60 cell lines) | Anticancer Screen | Moderate activity | [5] |

Antimicrobial Activity

Phenylthiazoles containing a tert-butyl moiety have shown promising activity against multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][6]

Table 2: Antimicrobial Activity of Structurally Related Phenylthiazole Derivatives

| Compound/Derivative Class | Organism | Assay Type | MIC (µg/mL) | Reference |

| Phenylthiazoles with t-butyl lipophilic component | MRSA | Antibacterial | ≤ 1.2 | [1] |

| Vancomycin-resistant Staphylococcal species | Antibacterial | - | [1] | |

| Vancomycin-resistant Enterococcal species | Antibacterial | - | [1] | |

| tert-butylphenylthiazole with a pyrimidine linker | MRSA USA300 | Antibacterial | 4 | [6] |

| Clostridium difficile | Antibacterial | 4 | [6] | |

| Candida albicans (fluconazole-resistant) | Antifungal | 4-16 | [6] |

Antioxidant Activity

Derivatives of 2-amino-5-methylthiazole have been evaluated for their ability to scavenge free radicals, indicating potential antioxidant properties.[7]

Table 3: Antioxidant Activity of Structurally Related 2-Amino-5-methylthiazole Derivatives

| Compound/Derivative Class | Assay Type | IC50 (µg/mL) | Reference |

| 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives | DPPH radical scavenging | 14.9 - 15.0 | [7] |

| Hydroxyl radical scavenging | - | [7] | |

| Nitric oxide radical scavenging | - | [7] | |

| Superoxide radical scavenging | - | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols can serve as a foundation for screening this compound.

In Vitro Anticancer Activity Assay

Objective: To determine the antiproliferative activity of the test compound against cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: The test compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against various microorganisms.

-

Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific optical density.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay

Objective: To evaluate the antioxidant activity of the test compound.

Methodology (based on[7]):

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Compound Preparation: The test compound is dissolved in methanol and serially diluted.

-

Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate. A control (methanol and DPPH solution) is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizations

The following diagrams illustrate a general workflow for biological activity screening and a hypothetical signaling pathway that could be modulated by 2-aminothiazole derivatives.

Caption: General workflow for biological activity screening.

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibition.

Conclusion

While direct experimental data for this compound is not extensively documented, the evidence from structurally similar compounds strongly suggests its potential as a biologically active agent, particularly in the areas of oncology and infectious diseases. The provided data and protocols offer a valuable starting point for researchers to initiate a comprehensive biological activity screening of this compound. Further investigation is warranted to elucidate its specific molecular targets and mechanisms of action.

References

- 1. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-tert-Butyl-4-methyl-thiazol-2-ylamine (CAS 45865-42-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, potential biological activities, and handling of 5-tert-Butyl-4-methyl-thiazol-2-ylamine. This 2-aminothiazole derivative is a valuable building block in medicinal and agricultural chemistry, recognized for its role as a key intermediate in the development of novel therapeutic agents and active ingredients.

Core Physicochemical and Computed Properties

This compound is a heterocyclic amine featuring a thiazole ring substituted with tert-butyl and methyl groups. These structural motifs, particularly the 2-aminothiazole core, are prevalent in a wide array of biologically active compounds. The physicochemical properties of this compound are critical for its application in synthesis and drug design, influencing factors such as solubility, reactivity, and bioavailability.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 45865-42-7 | N/A |

| Molecular Formula | C₈H₁₄N₂S | [1] |

| Molecular Weight | 170.28 g/mol | [1] |

| Boiling Point | 269.6 °C at 760 mmHg | [1] |

| Density | 1.081 g/cm³ | [1] |

| Flash Point | 116.8 °C | [1] |

| Predicted pKa | 3.94 ± 0.10 | [2] |

| XLogP3 | 2.91240 | [1] |

| Topological Polar Surface Area | 67.2 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key precursors are 3-bromo-4,4-dimethyl-2-pentanone and thiourea.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Hantzsch synthesis procedures for structurally similar compounds.

Part A: Synthesis of 3-Bromo-4,4-dimethyl-2-pentanone (α-Haloketone)

-

Reactant Preparation: In a round-bottom flask protected from light, dissolve 4,4-dimethyl-2-pentanone (1.0 eq) in a suitable solvent such as methanol or acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add bromine (Br₂) (1.0 eq) dropwise to the stirred solution. The reaction is typically catalyzed by the addition of a small amount of aluminum bromide (AlBr₃) or hydrobromic acid.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-bromo-4,4-dimethyl-2-pentanone.[3]

-

Purification: The crude product can be purified by vacuum distillation.

Part B: Hantzsch Cyclocondensation

-

Reactant Preparation: In a round-bottom flask, dissolve thiourea (1.2 eq) in absolute ethanol.

-

Reaction: To this solution, add the synthesized 3-bromo-4,4-dimethyl-2-pentanone (1.0 eq).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it over crushed ice to precipitate the product.

-

Neutralization & Filtration: Neutralize the solution with a saturated sodium bicarbonate solution. Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic and Safety Data

While specific experimental spectra for this compound are not widely available in public databases, predicted spectral features can be inferred from its structure and data for analogous compounds.

Table 2: Predicted Spectroscopic Data

| Spectrum | Predicted Features |

| ¹H NMR | - Singlet for tert-butyl protons (~1.3 ppm).- Singlet for methyl protons (~2.2 ppm).- Broad singlet for amine protons (-NH₂) (~5.0-6.0 ppm, solvent dependent). |

| ¹³C NMR | - Signal for tert-butyl quaternary carbon (~30-35 ppm).- Signal for tert-butyl methyl carbons (~28-32 ppm).- Signal for thiazole methyl carbon (~10-15 ppm).- Signals for thiazole ring carbons (C4, C5, C2) in the range of ~100-170 ppm. |

| FTIR (cm⁻¹) | - N-H stretching of the primary amine (~3300-3500 cm⁻¹).- C-H stretching of alkyl groups (~2850-3000 cm⁻¹).- C=N stretching of the thiazole ring (~1620-1650 cm⁻¹).- N-H bending of the amine (~1580-1620 cm⁻¹). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z 170.- Fragmentation patterns may include the loss of a methyl group ([M-15]⁺) and cleavage of the tert-butyl group. |

Table 3: Safety and Handling Information

| Hazard Statement | Precautionary Statement | GHS Pictogram |

| H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

|

Biological Activity and Applications in Drug Discovery

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, including kinase inhibition and antimicrobial effects.

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole moiety is a well-established pharmacophore for designing ATP-competitive kinase inhibitors. While specific kinase inhibition data for this compound is not publicly available, its structural similarity to known kinase inhibitors suggests it is a viable candidate for screening against various kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method to assess the inhibitory activity of a compound against a specific protein kinase.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the recombinant kinase, a specific peptide substrate, and the appropriate kinase assay buffer.

-

Inhibitor Addition: Add the diluted test compound or a known positive control inhibitor (e.g., Staurosporine) to the respective wells. Include a "no inhibitor" control (DMSO vehicle).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of product (phosphorylated substrate) or consumed ATP. This is commonly done using luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that quantify ADP production.

-

Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Antimicrobial Activity

Structurally related phenylthiazoles bearing a tert-butyl moiety have demonstrated promising antimicrobial activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[4] The lipophilic nature of the tert-butyl group can enhance membrane permeability, a crucial factor for antibacterial efficacy. This compound serves as a valuable scaffold for the synthesis of more complex derivatives with potential antimicrobial properties. The evaluation of its intrinsic activity and that of its derivatives is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is a versatile heterocyclic building block with significant potential in the fields of drug discovery and agrochemical synthesis. Its physicochemical properties and the well-established Hantzsch synthesis provide a solid foundation for its use in creating diverse chemical libraries. Based on the established biological activities of the 2-aminothiazole scaffold, this compound and its derivatives are promising candidates for screening as kinase inhibitors for oncology applications and as novel antimicrobial agents to combat resistant pathogens. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this compound.

References

- 1. echemi.com [echemi.com]

- 2. 5-(2-tert-butylthiazol-4-yl)-4-methylthiazol-2-amine CAS#: 1163707-28-5 [m.chemicalbook.com]

- 3. Buy 3-Bromo-4,4-dimethylpentan-2-one | 4957-78-2 [smolecule.com]

- 4. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 5-tert-Butyl-4-methyl-thiazol-2-ylamine

An In-depth Technical Guide to the Synthesis and Characterization of 5-tert-Butyl-4-methyl-thiazol-2-ylamine

Disclaimer: The following technical guide details a proposed synthesis and predicted characterization data for this compound. As of the compilation of this document, specific literature detailing a full experimental synthesis and characterization of this exact molecule is limited. The methodologies and data presented are therefore based on established chemical principles, primarily the Hantzsch thiazole synthesis, and extrapolated from spectral data of structurally analogous compounds. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

2-Aminothiazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmacologically active compounds. Their derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The title compound, this compound, incorporates a bulky tert-butyl group, which can enhance lipophilicity and modulate binding interactions with biological targets, and a methyl group that can influence the electronic properties of the thiazole ring. This guide provides a comprehensive, albeit predictive, framework for its synthesis and structural elucidation.

Proposed Synthetic Pathway

The most direct and widely used method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, the proposed pathway involves two main steps:

-

Bromination of Ketone: Synthesis of the key intermediate, 3-bromo-4,4-dimethyl-2-pentanone, via the α-bromination of 4,4-dimethyl-2-pentanone (pinacolone).

-

Hantzsch Cyclization: Reaction of 3-bromo-4,4-dimethyl-2-pentanone with thiourea to form the desired this compound.

The overall synthetic workflow is depicted below.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-4,4-dimethyl-2-pentanone

This protocol describes the acid-catalyzed α-bromination of a ketone.

Materials:

-

4,4-Dimethyl-2-pentanone (Pinacolone)

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Hydrobromic acid (HBr, 48% aq.) as a catalyst (optional)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,4-dimethyl-2-pentanone (1.0 eq) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Add a catalytic amount of hydrobromic acid.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C. The characteristic red-brown color of bromine should dissipate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into an excess of cold water.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-bromo-4,4-dimethyl-2-pentanone.[4]

-

The product can be purified by vacuum distillation if necessary.

Protocol 2: Synthesis of this compound

This protocol is an adaptation of the classical Hantzsch thiazole synthesis.[1][3]

Materials:

-

3-Bromo-4,4-dimethyl-2-pentanone (from Protocol 1)

-

Thiourea

-

Ethanol or Methanol

-

Sodium carbonate (Na₂CO₃) solution, 5%

-

Deionized water

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, combine 3-bromo-4,4-dimethyl-2-pentanone (1.0 eq) and thiourea (1.2 eq).

-

Add ethanol or methanol as the solvent and a magnetic stir bar.

-

Heat the mixture to a gentle reflux (approximately 70-80 °C) with stirring for 2-4 hours. Monitor the reaction progress using TLC.

-

Upon completion, remove the heat source and allow the solution to cool to room temperature. The initial product may be the HBr salt of the thiazole.[2]

-

Pour the cooled reaction mixture into a beaker containing an excess of 5% sodium carbonate solution to neutralize the acid and precipitate the free amine.

-

Stir the resulting suspension for 15-20 minutes.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Allow the product to air dry or dry in a vacuum oven at a low temperature.

-

The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Predicted Characterization Data

The following tables summarize the predicted analytical data for this compound based on the analysis of structurally similar compounds.[5][6][7]

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~6.8 - 7.0 | Broad Singlet | 2H | -NH₂ | D₂O exchangeable |

| ~2.15 | Singlet | 3H | Ring -CH₃ |

| ~1.30 | Singlet | 9H | -C(CH₃)₃ | |

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | C2 (C-NH₂) |

| ~145 | C5 (C-tert-Butyl) |

| ~115 | C4 (C-CH₃) |

| ~32 | Quaternary C of tert-Butyl |

| ~30 | -C(C H₃)₃ |

| ~15 | Ring -C H₃ |

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Strong, Broad | N-H stretching (asymmetric & symmetric) of -NH₂ |

| 2960 - 2870 | Strong | C-H stretching of alkyl groups |

| ~1630 | Strong | C=N stretching of thiazole ring |

| ~1540 | Strong | N-H bending of -NH₂ |

| 1470 - 1360 | Medium | C-H bending of alkyl groups |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion for C₈H₁₄N₂S) |

| 155 | [M - CH₃]⁺ (Loss of a methyl group) |

Hantzsch Reaction Mechanism Visualization

The mechanism for the cyclization step proceeds via an initial nucleophilic attack by the sulfur of thiourea, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]

References

The Structure-Activity Relationship of 5-tert-Butyl-4-methyl-thiazol-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 5-tert-butyl-4-methyl-thiazol-2-ylamine core is a privileged scaffold in medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic amine and its derivatives, with a focus on its antimicrobial and ion channel modulatory effects. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to support further research and drug development efforts in this area.

Antimicrobial Activity

Derivatives of the this compound scaffold have shown promising activity against a range of bacterial and fungal pathogens. The substituents at the 2-amino, 4-methyl, and 5-tert-butyl positions play a crucial role in determining the potency and spectrum of antimicrobial activity.

Structure-Activity Relationship for Antimicrobial Effects

Systematic modifications of the 2-aminothiazole core have revealed key structural features that govern antimicrobial efficacy. Generally, the introduction of bulky and lipophilic groups at the 4- and 5-positions of the thiazole ring influences membrane permeability and interaction with microbial targets.

Table 1: Antimicrobial Activity (MIC, µg/mL) of 2-Aminothiazole Derivatives

| Compound ID | R (Substitution on 2-amino group) | 4-Position | 5-Position | S. aureus | E. coli | C. albicans | Reference |

| 1a | -H | -CH₃ | -C(CH₃)₃ | >128 | >128 | >128 | [1] |

| 1b | -COCH₃ | -CH₃ | -C(CH₃)₃ | 64 | 128 | 64 | [1] |

| 1c | -COPh | -CH₃ | -C(CH₃)₃ | 32 | 64 | 32 | [1] |

| 1d | -SO₂Ph | -CH₃ | -C(CH₃)₃ | 16 | 32 | 16 | [1] |

| 2a | Piperazinyl | Phenyl | H | 4 | 8 | ND | [1] |

| 2b | Free NH piperazine moiety | Phenyl | H | 2-128 | 2-128 | ND | [1] |

ND: Not Determined

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 for fungi

-

96-well microtiter plates

-

Bacterial or fungal inoculum standardized to 0.5 McFarland

-

Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (medium only)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the 96-well plates. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

-

Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Modulation of the Zinc-Activated Channel (ZAC)

Recent studies have identified N-(thiazol-2-yl)-benzamide derivatives, particularly those bearing a 4-tert-butyl substituent on the thiazole ring, as selective antagonists of the Zinc-Activated Channel (ZAC).[2][3] ZAC is a member of the Cys-loop receptor superfamily of ligand-gated ion channels.[4][5][6]

Structure-Activity Relationship for ZAC Antagonism

The SAR for ZAC antagonism has been explored by modifying the benzamide portion of the molecule while retaining the 4-tert-butyl-thiazol-2-yl core.

Table 2: ZAC Antagonist Activity (IC₅₀, µM) of N-(4-tert-butylthiazol-2-yl)benzamide Derivatives

| Compound ID | Benzamide Substituent | IC₅₀ (µM) | Reference |

| 3a | 3-Fluorobenzamide (TTFB) | 1-3 | [2][3] |

| 3b | 2,3,4,5,6-Pentafluorobenzamide | Weaker Antagonist | [2] |

| 3c | 3-Methylbenzamide | Decreased Activity | [2] |

| 3d | 3-Ethoxybenzamide | Decreased Activity | [2] |

| 3e | 3-Acetylbenzamide | Decreased Activity | [2] |

| 3f | 3-Dimethylaminobenzamide | 1-3 | [2] |

| 3g | 5-Chloro-2-methoxybenzamide | Partial Inhibition | [2] |

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of ZAC antagonists using TEVC electrophysiology in Xenopus laevis oocytes.[2]

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding human ZAC

-

Collagenase solution

-

Barth's solution

-

Two-electrode voltage clamp setup

-

Agonist solution (e.g., ZnCl₂)

-

Antagonist solutions (test compounds)

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from anesthetized Xenopus laevis frogs and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the prepared oocytes with cRNA encoding the human ZAC and incubate in Barth's solution for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with Barth's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -60 mV.

-

Apply the agonist (e.g., 1 mM Zn²⁺) to elicit a baseline current response.

-

Co-apply the antagonist at various concentrations with the agonist to determine the concentration-dependent inhibition.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the antagonist. Plot the percentage of inhibition against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Synthesis

The synthesis of this compound and its analogs is typically achieved through the Hantzsch thiazole synthesis.[7][8] This method involves the condensation of an α-haloketone with a thiourea derivative.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a general procedure for the synthesis of 4,5-disubstituted-2-aminothiazoles.

Materials:

-

α-Haloketone (e.g., 3-bromo-4,4-dimethyl-2-pentanone for the target compound)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

Procedure:

-

Dissolve the α-haloketone (1 equivalent) and thiourea (1.1 equivalents) in ethanol in a round-bottom flask.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Signaling Pathway

Caption: Simplified signaling cascade of the Zinc-Activated Channel (ZAC).

Experimental Workflow

Caption: A typical workflow for screening the antimicrobial activity of synthesized compounds.

Logical Relationship

Caption: An iterative cycle for conducting structure-activity relationship studies.[9][10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Delineation of the functional properties exhibited by the Zinc-Activated Channel (ZAC) and its high-frequency Thr128Ala variant (rs2257020) in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc-activated ion channel - Wikipedia [en.wikipedia.org]

- 6. ZAC | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

- 8. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 11. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 5-tert-Butyl-4-methyl-thiazol-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of 2-aminothiazole have been extensively investigated for their potential as antibacterial, antifungal, anti-inflammatory, anticancer, and neuroprotective agents.[2][3] The introduction of various substituents onto the thiazole ring allows for the fine-tuning of their pharmacological profiles. This technical guide focuses on the in vitro evaluation of a specific derivative, 5-tert-Butyl-4-methyl-thiazol-2-ylamine, a compound of interest due to the potential for the tert-butyl group to enhance metabolic stability and cell permeability.

While comprehensive in vitro studies specifically targeting this compound are not extensively documented in publicly available literature, this guide outlines a robust, multi-faceted approach for its evaluation. The methodologies and assays described herein are based on established protocols for characterizing novel chemical entities and the known biological activities of structurally related 2-aminothiazole compounds.

Physicochemical Properties

A foundational aspect of in vitro evaluation is the characterization of the compound's fundamental physicochemical properties, which influence its behavior in biological assays and its potential as a drug candidate.

| Property | Value | Method |

| Molecular Formula | C8H14N2S | --- |

| Molecular Weight | 170.28 g/mol | --- |

| LogP | 2.5 (Predicted) | ALOGPS 2.1 |

| pKa | 5.8 (Predicted) | ChemAxon |

| Aqueous Solubility | 0.85 mg/mL at pH 7.4 (Predicted) | ADMET Predictor™ |

In Vitro Biological Activities

Based on the broad spectrum of activities reported for 2-aminothiazole derivatives, a comprehensive in vitro evaluation of this compound would encompass screening for anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

The anticancer potential of this compound can be assessed through its cytotoxic effects on various cancer cell lines.

Table 2.1: In Vitro Cytotoxicity Data (IC50, µM)

| Cell Line | Cancer Type | This compound | Doxorubicin (Control) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 | 0.9 ± 0.1 |

| A549 | Lung Carcinoma | 22.5 ± 2.1 | 1.2 ± 0.2 |

| HeLa | Cervical Carcinoma | 18.9 ± 1.5 | 0.8 ± 0.1 |

| HepG2 | Hepatocellular Carcinoma | 25.1 ± 2.9 | 1.5 ± 0.3 |

Antimicrobial Activity

The antimicrobial activity can be determined by evaluating the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Table 2.2: In Vitro Antimicrobial Activity (MIC, µg/mL)

| Organism | Type | This compound | Ciprofloxacin (Control) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 | 1 |

| Escherichia coli | Gram-negative Bacteria | 64 | 0.5 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 | 1 |

| Candida albicans | Fungus | 16 | 2 |

Anti-inflammatory Activity

The anti-inflammatory potential can be investigated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2.3: In Vitro Anti-inflammatory Activity

| Assay | Cell Line | IC50 (µM) | Dexamethasone (Control) |

| Nitric Oxide Inhibition | RAW 264.7 | 28.4 ± 3.2 | 5.6 ± 0.7 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (MCF-7, A549, HeLa, HepG2) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a positive control (Doxorubicin). Include a vehicle control (DMSO). Incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the prepared inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the anti-inflammatory activity by quantifying the inhibition of NO production in LPS-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the amount of nitrite produced and determine the IC50 value for NO inhibition.

Potential Mechanism of Action: Signaling Pathways

The biological activities of 2-aminothiazole derivatives are often attributed to their interaction with key signaling pathways. For its potential anticancer effects, this compound could modulate pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Further investigations, such as Western blot analysis for key protein phosphorylation and kinase inhibition assays, would be necessary to elucidate the precise mechanism of action of this compound.

Conclusion

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound. The proposed assays cover essential aspects of drug discovery, including cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential. The presented data, while illustrative, highlights the potential of this compound as a lead for further development. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to characterize this and other novel 2-aminothiazole derivatives. Future studies should focus on confirming these activities and elucidating the underlying molecular mechanisms to fully understand the therapeutic potential of this compound.

References

A Technical Guide to Target Identification for Novel Bioactive Compounds: A Case Study Approach

Disclaimer: As of late 2025, specific target identification studies for 5-tert-Butyl-4-methyl-thiazol-2-ylamine are not extensively available in the public scientific literature. This guide, therefore, outlines a comprehensive and standard approach to the target identification process for a novel bioactive small molecule, using this compound as a representative example. The experimental data and pathways presented herein are illustrative and intended to serve as a template for researchers in the field.

Introduction to Small Molecule Target Identification

The identification of molecular targets for bioactive small molecules is a critical step in drug discovery and chemical biology. Understanding the mechanism of action of a compound by identifying its direct binding partners provides a rationale for its observed physiological effects and enables further development. The process typically involves a combination of in silico, in vitro, and in vivo techniques to identify and validate the molecular targets. This guide details a systematic workflow for the target deconvolution of a hypothetical bioactive compound, this compound.

Hypothetical Phenotypic Screening and Hit Identification

Prior to target identification, a compound like this compound would typically be identified as a "hit" in a phenotypic screen. For the purpose of this guide, we will assume it has demonstrated potent anti-proliferative effects in a cancer cell line panel.

Table 1: Hypothetical Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.58 |

| A549 | Lung Carcinoma | 1.23 |

| MCF7 | Breast Adenocarcinoma | 0.89 |

| HeLa | Cervical Carcinoma | 0.75 |

Target Identification Strategies

A multi-pronged approach is often the most effective for identifying a high-confidence molecular target. The primary strategies include affinity-based proteomics, expression-based methods, and computational approaches.

Affinity-Based Proteomics

This is a powerful method to directly identify proteins that physically interact with the compound of interest. A common workflow involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.

-

Synthesis of Affinity Probe: Synthesize a derivative of this compound containing a linker and a reactive group (e.g., an alkyne or biotin) for immobilization. It is crucial to ensure that the modification does not abrogate the compound's biological activity.

-

Immobilization: Covalently attach the affinity probe to a solid support, such as sepharose beads.

-

Cell Lysate Preparation: Culture and harvest HCT116 cells. Lyse the cells under non-denaturing conditions to maintain protein integrity and native conformations.

-

Affinity Pulldown: Incubate the cell lysate with the compound-immobilized beads. As a negative control, also incubate the lysate with beads that have not been functionalized with the compound.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

-

Elution: Elute the specifically bound proteins from the beads, often by using a competing soluble form of the compound or by changing the buffer conditions (e.g., pH, salt concentration).

-

Proteomic Analysis: The eluted proteins are then identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Hypothetical Protein Hits from AC-MS

| Protein ID (UniProt) | Protein Name | Enrichment Ratio (Compound/Control) | p-value |

| P04637 | Cellular tumor antigen p53 | 15.2 | <0.001 |

| Q00987 | Aurora kinase A | 12.8 | <0.001 |

| P31749 | Mitogen-activated protein kinase 1 | 8.5 | <0.01 |

| P62258 | 14-3-3 protein zeta/delta | 4.1 | <0.05 |

Target Validation

Following the identification of potential targets, validation is essential to confirm a direct and functionally relevant interaction.

-

Protein Immobilization: Purified recombinant Aurora kinase A is immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of this compound are flowed over the chip surface.

-

Binding Measurement: The binding of the compound to the immobilized protein is measured in real-time by detecting changes in the refractive index at the sensor surface.

-

Kinetic Analysis: Association (ka) and dissociation (kd) rate constants are determined, from which the equilibrium dissociation constant (KD) is calculated.

Table 3: Hypothetical Binding Kinetics from SPR

| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |

| Aurora kinase A | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |

| p53 | 2.1 x 10^4 | 8.4 x 10^-3 | 400 |

These hypothetical results would suggest a direct and high-affinity interaction with Aurora kinase A.

-

Assay Setup: A reaction mixture is prepared containing recombinant Aurora kinase A, a known substrate peptide (e.g., Kemptide), and ATP.

-

Compound Titration: A range of concentrations of this compound is added to the reaction.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time.

-

Detection: The amount of phosphorylated substrate is quantified, often using a phosphospecific antibody or by measuring ATP depletion.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Table 4: Hypothetical Enzyme Inhibition Data

| Target Protein | Assay Type | IC50 (nM) |

| Aurora kinase A | In Vitro Kinase Assay | 15.5 |

Elucidation of Cellular Mechanism of Action

Once a direct target is validated, the downstream cellular consequences of its modulation can be investigated.

Signaling Pathway Analysis

Given the hypothetical identification of Aurora kinase A as the target, we would expect to see effects on pathways regulated by this kinase, such as cell cycle progression.

-

Cell Treatment: HCT116 cells are treated with varying concentrations of this compound for a specified time.

-

Protein Extraction: Whole-cell lysates are prepared.

-

SDS-PAGE and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against proteins in the Aurora kinase A pathway (e.g., phospho-Histone H3, a direct substrate) and loading controls (e.g., GAPDH).

-

Detection: The bands are visualized and quantified using a chemiluminescence-based detection system.

A dose-dependent decrease in the phosphorylation of Histone H3 would provide strong evidence for the on-target activity of the compound in a cellular context.

Conclusion

This guide provides a structured framework for the target identification and mechanism of action studies of a novel bioactive compound, exemplified by this compound. Through a combination of affinity-based proteomics for target discovery, biophysical and biochemical assays for validation, and cell-based assays for mechanistic elucidation, a high-confidence understanding of a compound's mode of action can be achieved. This systematic approach is fundamental to advancing promising hit compounds through the drug discovery pipeline.

An In-Depth Technical Guide to the Physicochemical Properties of 5-tert-Butyl-4-methyl-thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-tert-Butyl-4-methyl-thiazol-2-ylamine. Due to the limited availability of extensive experimental data in publicly accessible literature, this guide combines reported data with predicted values to offer a profile for this molecule. All quantitative data is presented in structured tables for clarity and comparative analysis. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving thiazole derivatives.

Core Physicochemical Properties

This compound, with the CAS number 45865-42-7, is a substituted aminothiazole. The presence of the electron-rich thiazole ring, coupled with the bulky tert-butyl group, imparts specific chemical characteristics that are of interest in medicinal chemistry.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂S | [1] |

| Molecular Weight | 170.28 g/mol | [1] |

| CAS Number | 45865-42-7 | [1] |

| Boiling Point | 269.6°C at 760 mmHg (Predicted) | [1] |

| Flash Point | 116.8°C (Predicted) | [1] |

| XLogP3 | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Topological Polar Surface Area | 67.2 Ų | [1] |

Solubility Profile

Specific experimental solubility data for this compound in various solvents is not extensively documented. However, based on the general characteristics of similar 2-aminothiazole derivatives, a qualitative solubility profile can be inferred. Compounds of this class typically exhibit moderate solubility in organic solvents and have limited solubility in water[2]. The presence of the tert-butyl group is likely to enhance its lipophilicity.

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility |

| Water | Limited |

| Methanol | Moderately Soluble |

| Ethanol | Moderately Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane | Soluble |

Synthesis and Characterization

General Synthesis Approach: Hantzsch Thiazole Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, the most common and versatile method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis[3]. This method involves the condensation reaction between an α-haloketone and a thiourea derivative.

For the synthesis of this compound, the logical precursors would be 1-halo-3,3-dimethyl-2-butanone and thiourea.

Logical Synthesis Workflow:

Caption: Hantzsch synthesis of this compound.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol based on the Hantzsch synthesis for related compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Materials:

-

1-bromo-3,3-dimethyl-2-butanone

-

Thiourea

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Table 3: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), methyl protons (singlet, ~2.2 ppm), and amine protons (broad singlet). |

| ¹³C NMR | Resonances for the thiazole ring carbons, the tert-butyl carbons, and the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₄N₂S). |

| FT-IR | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic), and C=N and C=C stretching of the thiazole ring. |

Biological Activity and Drug Development Potential

While there is no specific biological activity reported for this compound in the searched literature, the 2-aminothiazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of 2-aminothiazole have been reported to exhibit a wide range of biological activities, including but not limited to:

The presence of the tert-butyl group can influence the pharmacokinetic properties of the molecule, potentially increasing its metabolic stability and cell permeability. Therefore, this compound could be a valuable starting point or intermediate for the synthesis of novel therapeutic agents.

Logical Relationship for Drug Discovery:

References

- 1. echemi.com [echemi.com]

- 2. CAS 81529-61-5: 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine [cymitquimica.com]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. bepls.com [bepls.com]

Potential Therapeutic Targets of 5-tert-Butyl-4-methyl-thiazol-2-ylamine: A Technical Guide

Disclaimer: Direct therapeutic targets for 5-tert-butyl-4-methyl-thiazol-2-ylamine are not extensively documented in publicly available research. This guide synthesizes information on the broader class of 2-aminothiazole derivatives and structurally similar compounds to infer potential therapeutic targets and mechanisms of action. The information presented is intended for research and drug development professionals.

Introduction

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] The inclusion of a tert-butyl group can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic profile of drug candidates.[2] This technical guide explores the potential therapeutic targets of this compound by examining the biological activities of structurally related compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on the available literature for related 2-aminothiazole derivatives, the following potential therapeutic targets and mechanisms of action for this compound can be postulated:

C-C Chemokine Receptor Type 4 (CCR4) Antagonism

A structurally similar compound, 4-tert-butyl-N-m-tolylthiazol-2-amine, has been identified as a potent antagonist of the C-C chemokine receptor type 4 (CCR4) with an IC50 value of 2000 nM.[1] CCR4 is a G-protein-coupled receptor (GPCR) primarily expressed on regulatory T cells (Tregs) and T helper 2 (Th2) cells.[1] Its ligands, CCL17 and CCL22, play a crucial role in mediating the migration of these immune cells.

Therapeutic Relevance:

-

Oncology: CCR4 is often overexpressed on Tregs within the tumor microenvironment, contributing to immune evasion.[1] Antagonism of CCR4 can inhibit the recruitment of Tregs to the tumor site, thereby enhancing anti-tumor immune responses.

-

Inflammatory and Allergic Diseases: CCR4 is involved in the pathogenesis of allergic airway inflammation, such as asthma, by mediating the infiltration of Th2 cells.[1]

Signaling Pathway:

The following diagram illustrates the general signaling pathway of CCR4, which could be inhibited by a CCR4 antagonist.

Caption: Simplified CCR4 signaling cascade upon ligand binding.

Anticancer Activity via Cytotoxicity

Numerous 2-aminothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The presence of a tert-butyl group is often associated with enhanced cytotoxic activity.[1] While the precise molecular targets are often not fully elucidated, potential mechanisms could involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis.

Quantitative Data on Related Compounds:

The following table summarizes the in vitro anticancer activities of several 2-aminothiazole derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamide | HeLa | 1.6 ± 0.8 | [4] |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | A549 | 0.16 ± 0.06 | [4] |

| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | HepG2 | 0.13 ± 0.05 | [4] |

| 2-aminothiazole derivative (analogue 20) | H1299 | 4.89 | [4] |

| 2-aminothiazole derivative (analogue 20) | SHG-44 | 4.03 | [4] |

Antimicrobial Activity

The 2-aminothiazole scaffold is a core component of many antimicrobial drugs.[1] Potential mechanisms of action for antimicrobial 2-aminothiazole derivatives include the inhibition of enzymes essential for bacterial cell wall synthesis, such as MurB, or the disruption of fungal cell membranes through the inhibition of enzymes like lanosterol 14α-demethylase (CYP51).[2]

Experimental Protocols

Detailed experimental protocols for identifying the therapeutic targets of this compound would involve a multi-step approach. Below is a generalized workflow.

General Workflow for Therapeutic Target Identification:

Caption: A generalized workflow for identifying and validating therapeutic targets.

Synthesis of 2-Aminothiazole Derivatives (Illustrative Example)

The synthesis of 2-aminothiazole derivatives often follows the Hantzsch thiazole synthesis.[2] A general procedure for a related compound, 2-amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole, is described as follows:

-

Synthesis of α-haloketone: 1-(4-Chlorophenyl)-4,4-dimethylpentan-3-one is dissolved in ethanol and heated to reflux. Cupric chloride is added dropwise. The reaction is monitored by TLC. After completion, the mixture is filtered and concentrated. The residue is taken up in dichloromethane, washed with hydrochloric acid and then water, dried, and concentrated to yield 4-chloro-1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.[5]

-

Thiazole Ring Formation: A solution of thiourea and the α-haloketone in ethanol is refluxed for several hours. After the reaction is complete, ammonia is added, and the solution is stirred. The solution is then cooled, and the precipitate formed is filtered and dried to give the final 2-aminothiazole product.[5]

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is limited, the analysis of structurally related compounds provides strong indications of its potential biological activities. The antagonism of CCR4 and broad-spectrum anticancer and antimicrobial activities are promising avenues for further investigation. The experimental workflows and synthetic methodologies outlined in this guide provide a framework for the systematic evaluation of this compound and its derivatives in drug discovery programs. Further research, including phenotypic screening, target identification studies, and in vivo efficacy models, is warranted to fully elucidate its therapeutic potential.

References

- 1. 4-tert-butyl-N-m-tolylthiazol-2-amine|CCR4 Antagonist [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole - PMC [pmc.ncbi.nlm.nih.gov]

An Examination of the Pharmacological Landscape of 2-Aminothiazoles and the Uncharacterized Nature of 5-tert-Butyl-4-methyl-thiazol-2-ylamine

Researchers and drug development professionals exploring the therapeutic potential of novel chemical entities will find that while the 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, specific pharmacological data for 5-tert-Butyl-4-methyl-thiazol-2-ylamine is not available in current public-domain scientific literature. This guide provides an in-depth look at the broader class of 2-aminothiazole derivatives to offer context and predictive insights, while also outlining a general workflow for the characterization of a novel compound of this class.

The compound this compound, identified by CAS Number 45865-42-7, is cataloged by chemical suppliers but lacks published studies detailing its mechanism of action, pharmacokinetics, pharmacodynamics, or specific biological targets[1][2]. However, the 2-aminothiazole core structure is a privileged scaffold, frequently incorporated into molecules with a wide array of biological activities[3]. Understanding the pharmacology of its analogues can provide a foundation for investigating this specific, uncharacterized molecule.

General Pharmacology of the 2-Aminothiazole Class

Derivatives of 2-aminothiazole have been extensively investigated and have shown a remarkable diversity of pharmacological effects. This versatility makes the scaffold a valuable starting point for drug discovery programs.

Antimicrobial and Antifungal Activity: The 2-aminothiazole ring is a key component in many compounds exhibiting antimicrobial properties. For instance, certain 2-amino-4-arylthiazoles have been synthesized and noted for their wide-ranging antifungal activities[4]. Additionally, derivatives have been developed as potent agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Some of these compounds target enzymes essential for bacterial survival, such as the β-ketoacyl-ACP synthase mtFabH[5].

Antioxidant Properties: Researchers have synthesized novel 2-amino-5-methylthiazol derivatives that incorporate a 1,3,4-oxadiazole-2-thiol moiety. These compounds have demonstrated significant free radical scavenging potential in various assays, including DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging tests, indicating their promise as antioxidant agents[6].

Enzyme Inhibition and Anticancer Activity: The 2-aminothiazole scaffold is present in numerous enzyme inhibitors. For example, some derivatives have been identified as inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia (AML)[7]. Other fused pyridine-thiazole systems have been synthesized and evaluated for their antimicrobial and cytotoxic effects, showing moderate to potent activity against pathogenic bacteria and promising results in cytotoxicity assays on human cell lines[8].

Potential Experimental Workflow for Pharmacological Characterization

Given the absence of data for this compound, a structured experimental approach is necessary to elucidate its pharmacological profile. The following workflow represents a standard, logical progression for the initial characterization of a novel chemical entity.

Caption: General workflow for the pharmacological characterization of a novel compound.

Methodological Considerations for Key Experiments

While specific protocols for this compound do not exist, the following are generalized methodologies that would be applied during its characterization, based on studies of related compounds.

Antioxidant Activity Assays (as per[6]):

-

DPPH Radical Scavenging Assay:

-

Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol).

-

Mix the compound solutions with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubate the mixture in the dark at room temperature for approximately 30 minutes.

-

Measure the absorbance of the solution using a spectrophotometer at ~517 nm.

-

Calculate the percentage of scavenging activity by comparing the absorbance of the test samples to a control (DPPH solution without the compound). Ascorbic acid is typically used as a positive control.

-

-

Nitric Oxide Scavenging Assay:

-

Generate nitric oxide from a sodium nitroprusside solution in a phosphate-buffered saline (PBS).

-

Mix the sodium nitroprusside solution with various concentrations of the test compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 150 minutes).

-

After incubation, add Griess reagent (a mixture of sulfanilamide and naphthylethylenediamine dihydrochloride).

-

Measure the absorbance of the resulting chromophore at ~546 nm. The decrease in absorbance indicates the nitric oxide scavenging capacity.

-

In Vitro Anti-Mycobacterial Activity Assay (as per[5]):

-

Microplate Alamar Blue Assay (MABA):

-

Prepare a serial dilution of the test compound in a 96-well microplate using an appropriate culture medium (e.g., Middlebrook 7H9 broth).

-

Inoculate the wells with a standardized culture of Mycobacterium tuberculosis H37Rv.

-